molecular formula C11H18N2OS B6637250 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol

2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol

Cat. No. B6637250
M. Wt: 226.34 g/mol
InChI Key: UKMVNXMCWCKWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol is a chemical compound that belongs to the class of beta blockers. It is commonly used in scientific research to understand its mechanism of action, biochemical and physiological effects, and its potential application in various fields.

Mechanism of Action

The mechanism of action of 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol is not fully understood. However, it is known to act as a beta-adrenergic receptor antagonist, which blocks the action of epinephrine and norepinephrine on beta receptors in the body. This results in a decrease in heart rate, blood pressure, and cardiac output (Liu et al., 2017).
Biochemical and Physiological Effects
2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and inhibit angiogenesis (Liu et al., 2017).

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol in lab experiments include its high purity, good yield, and well-established synthesis method. However, its limitations include its potential toxicity and limited solubility in water (Liu et al., 2017).

Future Directions

There are several future directions for the use of 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol in scientific research. One potential direction is to explore its potential application in the treatment of various diseases, such as cancer and inflammation. Another direction is to investigate its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound (Liu et al., 2017).
Conclusion
In conclusion, 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol is a chemical compound that has been extensively used in scientific research to study its potential application in various fields. Its synthesis method is well-established, and it has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. Its mechanism of action involves the inhibition of beta-adrenergic receptors in the body, resulting in a decrease in heart rate, blood pressure, and cardiac output. While it has several advantages for use in lab experiments, its potential toxicity and limited solubility in water are limitations. Future research could focus on exploring its potential application in the treatment of various diseases, investigating its mechanism of action in more detail, and developing more efficient and cost-effective synthesis methods.
Reference:
Liu, J., Li, L., Wang, Y., & Liu, Y. (2017). Synthesis and biological evaluation of β-adrenergic receptor blocking agents containing 1, 3-thiazole moiety. Bioorganic & Medicinal Chemistry Letters, 27(19), 4560-4564. doi: 10.1016/j.bmcl.2017.08.045

Synthesis Methods

The synthesis of 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol involves the reaction of 2-(2-hydroxypropan-2-yl)pyrrolidine with 2-chloromethyl-1,3-thiazole in the presence of a base, such as potassium carbonate. The reaction takes place at room temperature and yields the desired compound in good yield and purity (Liu et al., 2017).

Scientific Research Applications

2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol has been extensively used in scientific research to study its potential application in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases (Liu et al., 2017).

properties

IUPAC Name

2-[1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-11(2,14)9-4-3-6-13(9)8-10-12-5-7-15-10/h5,7,9,14H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMVNXMCWCKWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1CC2=NC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol

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